molecular formula C24H24N2O3S B2707798 3-phenyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide CAS No. 954613-05-9

3-phenyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide

Cat. No. B2707798
CAS RN: 954613-05-9
M. Wt: 420.53
InChI Key: XQKBMOIHJFRSLL-UHFFFAOYSA-N
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Description

The compound is a derivative of propanamide . Propanamide is the amide of propanoic acid and is a mono-substituted amide . Organic compounds of the amide group can react in many different organic processes to form other useful compounds for synthesis .


Synthesis Analysis

While specific synthesis methods for this compound are not available, propanamide can be prepared by the condensation reaction between urea and propanoic acid .

Scientific Research Applications

Antibacterial Activity

The compound’s unique structure, combining a phenylsulfonyl group with a tetrahydroisoquinoline core, has been investigated for its antibacterial potential. Specifically, two derivatives—3-phenyl-N-(2-phenylethoxy)propanamide (BS-THQ) and its analogue 4-aminobenzenesulfonyl-1,2,3,4-tetrahydroquinoline (4-NH₂ BS-THQ)—have shown bactericidal activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). Transmission electron microscopy revealed disrupted bacterial membrane architecture upon treatment with these compounds .

Reactive Oxygen Species (ROS) Modulation

BS-THQ demonstrated an increase in ROS levels in treated bacterial strains compared to the control. This suggests that the compound may influence oxidative stress pathways, potentially contributing to its antibacterial effects. Investigating ROS modulation could lead to novel therapeutic strategies .

Anti-Inflammatory Properties

Given the role of ROS in inflammation, further exploration of BS-THQ’s anti-inflammatory potential is warranted. It may impact inflammatory disorders associated with dysregulated NLRP3 inflammasome activation .

Medicinal Chemistry

The compound’s structural features make it an interesting candidate for drug development. Researchers are exploring modifications to enhance its pharmacological properties, including solubility, stability, and bioavailability .

Materials Science

BS derivatives, including this compound, are relevant in materials science due to their unique properties. Investigating their behavior in various matrices and applications could lead to innovative materials with tailored characteristics .

Neutrophil Elastase Inhibition

In the context of treating Acute Respiratory Distress Syndrome (ARDS), benzenesulfonic acid derivatives have been evaluated as competitive inhibitors of human neutrophil elastase (hNE). Compound 4f, a derivative, showed moderate inhibitory activity .

properties

IUPAC Name

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c27-24(14-11-19-7-3-1-4-8-19)25-22-13-12-20-15-16-26(18-21(20)17-22)30(28,29)23-9-5-2-6-10-23/h1-10,12-13,17H,11,14-16,18H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKBMOIHJFRSLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)CCC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-phenyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide

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